molecular formula C14H21N3O B8459998 4-amino-N-(1-ethyl-3-piperidyl)benzamide CAS No. 50534-03-7

4-amino-N-(1-ethyl-3-piperidyl)benzamide

Cat. No. B8459998
M. Wt: 247.34 g/mol
InChI Key: XVILJYGJOBGIAO-UHFFFAOYSA-N
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Patent
US04357333

Procedure details

4-Aminobenzoyl chloride hydrochloride is reacted with 3-amino-1-ethylpiperidine to afford 4-amino-N-(1-ethyl-3-piperidyl)benzamide which is reacted with 4-chloro-8-trifluoromethylquinoline to afford the title compound, melting point 177°-178° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C:3]1[CH:11]=[CH:10][C:6]([C:7](Cl)=[O:8])=[CH:5][CH:4]=1.[NH2:12][CH:13]1[CH2:18][CH2:17][CH2:16][N:15]([CH2:19][CH3:20])[CH2:14]1>>[NH2:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]([NH:12][CH:13]2[CH2:18][CH2:17][CH2:16][N:15]([CH2:19][CH3:20])[CH2:14]2)=[O:8])=[CH:5][CH:4]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NC1=CC=C(C(=O)Cl)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1CN(CCC1)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C(=O)NC2CN(CCC2)CC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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